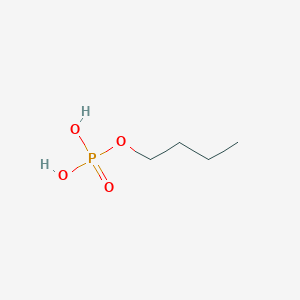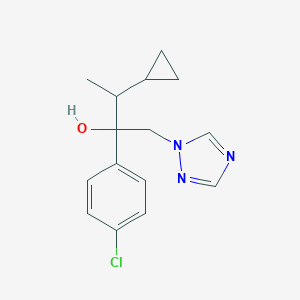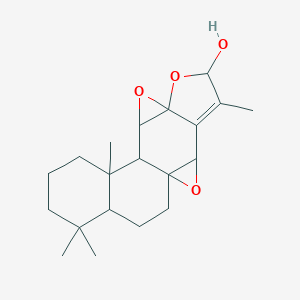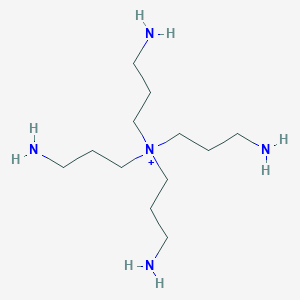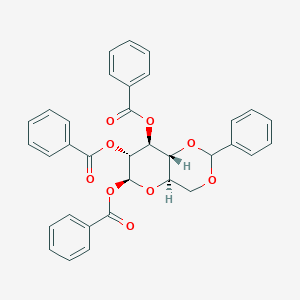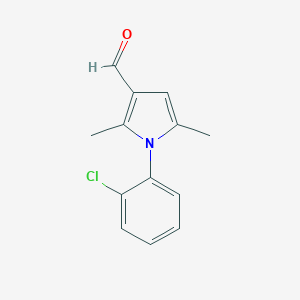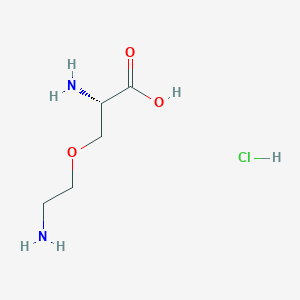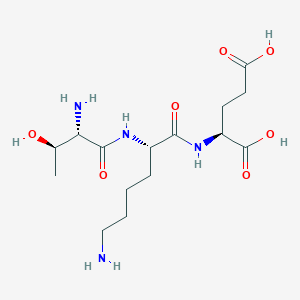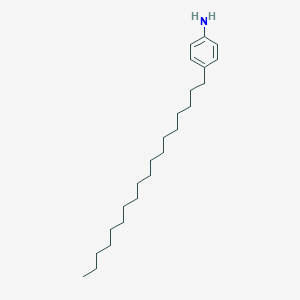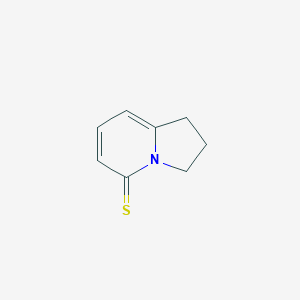
2,3-Dihydroindolizine-5(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroindolizine-5(1H)-thione is a heterocyclic compound that has gained significant interest in recent years due to its potential applications in various fields of research, including medicinal chemistry, material science, and catalysis. This compound has a unique structure that makes it an attractive target for synthesis and investigation.
作用机制
The mechanism of action of 2,3-Dihydroindolizine-5(1H)-thione in its various applications is not fully understood. However, it is believed that the compound interacts with specific targets in cells or enzymes, leading to the observed biological effects. For example, in cancer cells, 2,3-Dihydroindolizine-5(1H)-thione has been shown to induce apoptosis and inhibit cell proliferation by interacting with specific signaling pathways.
生化和生理效应
The biochemical and physiological effects of 2,3-Dihydroindolizine-5(1H)-thione depend on the specific application and target. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation. In antiviral and antibacterial applications, it has been shown to inhibit viral and bacterial replication. In catalysis, it has been shown to promote various organic transformations. However, further studies are needed to fully understand the biochemical and physiological effects of 2,3-Dihydroindolizine-5(1H)-thione.
实验室实验的优点和局限性
The advantages of using 2,3-Dihydroindolizine-5(1H)-thione in lab experiments include its unique structure, high yields of synthesis, and potential applications in various fields of research. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 2,3-Dihydroindolizine-5(1H)-thione. One direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential as a catalyst for various organic transformations. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Finally, the synthesis of novel derivatives of 2,3-Dihydroindolizine-5(1H)-thione with different substituents could lead to the discovery of new compounds with unique properties and potential applications.
合成方法
The synthesis of 2,3-Dihydroindolizine-5(1H)-thione can be achieved through various methods, including cyclization of N-methyl-N-phenylthiourea with 2-bromoacetaldehyde, reaction of 1,3-diketones with thiourea, and condensation of 2-aminobenzothiazole with α,β-unsaturated ketones. However, the most efficient method involves the reaction of α,β-unsaturated ketones with thiourea in the presence of a base. This method produces high yields of the compound and allows for the synthesis of various derivatives of 2,3-Dihydroindolizine-5(1H)-thione with different substituents.
科学研究应用
2,3-Dihydroindolizine-5(1H)-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In addition, it has been investigated for its potential use as a fluorescent probe for detecting metal ions and as a catalyst for various organic transformations. The unique structural features of 2,3-Dihydroindolizine-5(1H)-thione make it an attractive target for further research in these areas.
属性
CAS 编号 |
113885-14-6 |
|---|---|
产品名称 |
2,3-Dihydroindolizine-5(1H)-thione |
分子式 |
C8H9NS |
分子量 |
151.23 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-indolizine-5-thione |
InChI |
InChI=1S/C8H9NS/c10-8-5-1-3-7-4-2-6-9(7)8/h1,3,5H,2,4,6H2 |
InChI 键 |
LFOVHGLKDGUSEF-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC(=S)N2C1 |
规范 SMILES |
C1CC2=CC=CC(=S)N2C1 |
同义词 |
5(1H)-Indolizinethione, 2,3-dihydro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



